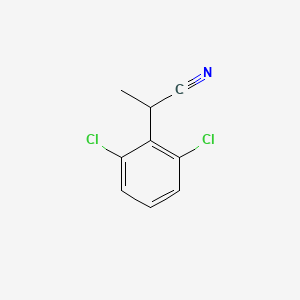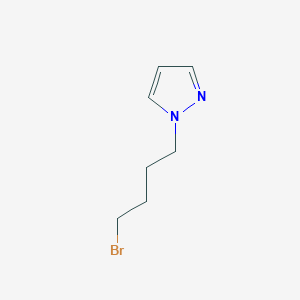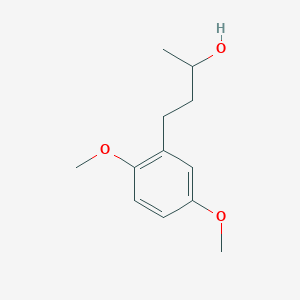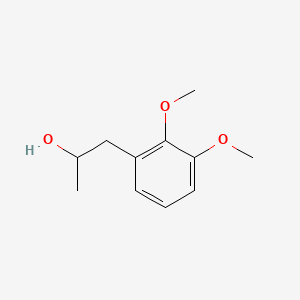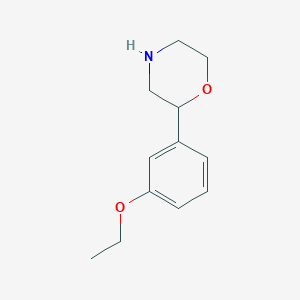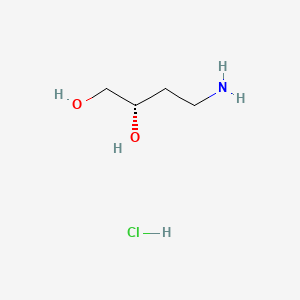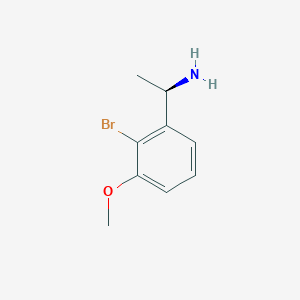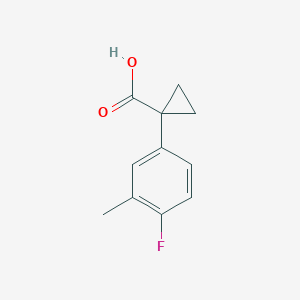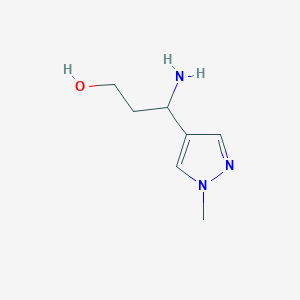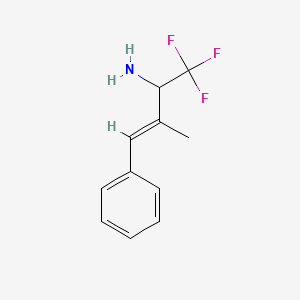
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine is an organic compound characterized by the presence of trifluoromethyl, phenyl, and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane. This reaction is carried out at 20°C in ethyl ether, resulting in the formation of 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a [3+2]-cycloaddition followed by an uncommon [3+6]-cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, amines, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl and amine groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-Trifluoro-3-methyl-4-phenylbut-3-en-2-amine.
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: A similar compound with a hydroxyl group instead of an amine group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A related compound with an ethoxy group.
Uniqueness
This compound is unique due to its combination of trifluoromethyl, phenyl, and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(E)-1,1,1-trifluoro-3-methyl-4-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C11H12F3N/c1-8(10(15)11(12,13)14)7-9-5-3-2-4-6-9/h2-7,10H,15H2,1H3/b8-7+ |
Clave InChI |
FEGMLAMMGCJMAB-BQYQJAHWSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C(C(F)(F)F)N |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



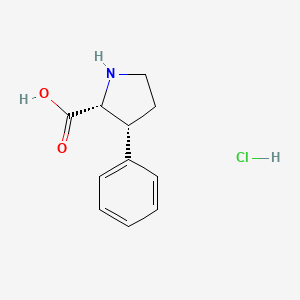
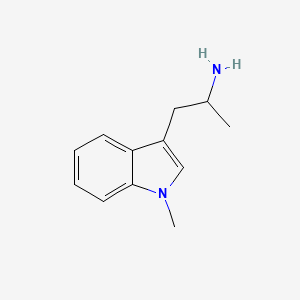
![3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile](/img/structure/B13610631.png)
